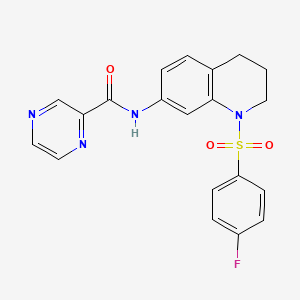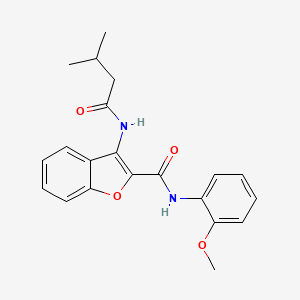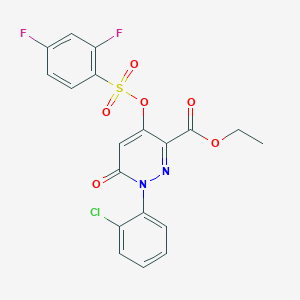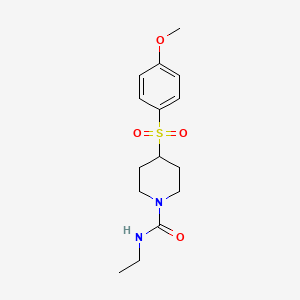
3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Quinazoline derivatives and related compounds have been extensively synthesized and characterized for various scientific applications. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against cancer cell lines highlight the potential of quinazoline derivatives as anticancer agents (Deady et al., 2003). Another study on dibenzothiophene/oxide and quinoxaline/pyrazine derivatives emphasizes their use as electron-transport materials for organic light-emitting devices, showcasing the application of such compounds in materials science (Huang et al., 2006).
Biological Activities
The antimicrobial activity of new heterocyclic compounds, such as furothiazolo pyrimido quinazolinones, derived from visnagenone or khellinone, demonstrates the broad spectrum of biological activities of these compounds (Abu‐Hashem, 2018). Similarly, the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents reflect the ongoing research into the therapeutic applications of quinazoline derivatives (Poorirani et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and thiophene moieties. The final step involves the attachment of the 3,5-dimethylphenyl group to the quinazoline ring system.", "Starting Materials": [ "2-aminobenzoic acid", "3,5-dimethylbenzoyl chloride", "2-aminothiophene", "N,N-dimethylformamide", "thionyl chloride", "sodium azide", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "potassium carbonate", "1,2-dichloroethane", "ethanol", "chloroform", "triethylamine", "methyl iodide", "sodium borohydride", "hydrochloric acid", "sodium sulfate", "magnesium sulfate", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 2-aminobenzoic acid from anthranilic acid using sodium nitrite and sulfuric acid", "Synthesis of 2-(3,5-dimethylphenyl)quinazolin-4(3H)-one from 2-aminobenzoic acid and 3,5-dimethylbenzoyl chloride using potassium carbonate and 1,2-dichloroethane", "Synthesis of 3-(2-aminothiophen-3-yl)-1,2,4-oxadiazole from 2-aminothiophene, sodium azide, and acetic anhydride using acetic acid", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((methylthio)methyl)-1,2,4-oxadiazole from 3-(2-aminothiophen-3-yl)-1,2,4-oxadiazole and thionyl chloride using N,N-dimethylformamide", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole from 3-(2-aminothiophen-3-yl)-1-((methylthio)methyl)-1,2,4-oxadiazole and sodium azide using ethanol", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole hydrochloride from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole and hydrochloric acid using diethyl ether", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole hydrochloride and sodium thiocyanate using water", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate and magnesium sulfate using water", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt and diethyl ether", "Synthesis of 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt from 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt and chloroform", "Synthesis of 3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 2-(3,5-dimethylphenyl)quinazolin-4(3H)-one, 3-(2-aminothiophen-3-yl)-1-((3-(methylthio)propyl)amino)-1,2,4-oxadiazole thiocyanate magnesium salt, and triethylamine using methyl iodide, sodium borohydride, sodium hydroxide, and sodium bicarbonate" ] } | |
Número CAS |
1206992-77-9 |
Fórmula molecular |
C23H18N4O3S |
Peso molecular |
430.48 |
Nombre IUPAC |
3-(3,5-dimethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-14-10-15(2)12-16(11-14)27-22(28)17-6-3-4-7-18(17)26(23(27)29)13-20-24-21(25-30-20)19-8-5-9-31-19/h3-12H,13H2,1-2H3 |
Clave InChI |
XLVJGAVWNFAJGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)


![3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane](/img/structure/B2431485.png)

![4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B2431487.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)
![1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2431492.png)



![2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2431501.png)


